molecular formula C12H13BrN4OS B6809956 (5-Bromothiophen-3-yl)-[3-(triazol-1-yl)piperidin-1-yl]methanone

(5-Bromothiophen-3-yl)-[3-(triazol-1-yl)piperidin-1-yl]methanone

Cat. No.: B6809956
M. Wt: 341.23 g/mol
InChI Key: MIWAFSDXSRAYEB-UHFFFAOYSA-N
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Description

(5-Bromothiophen-3-yl)-[3-(triazol-1-yl)piperidin-1-yl]methanone is a complex organic compound that features a brominated thiophene ring, a triazole ring, and a piperidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-Bromothiophen-3-yl)-[3-(triazol-1-yl)piperidin-1-yl]methanone typically involves multiple steps, starting with the bromination of thiophene. The brominated thiophene is then subjected to a series of reactions to introduce the triazole and piperidine rings. Common synthetic routes include:

    Bromination of Thiophene: Thiophene is brominated using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst.

    Formation of Triazole Ring: The brominated thiophene undergoes a cycloaddition reaction with an azide to form the triazole ring.

    Introduction of Piperidine Ring: The triazole-containing intermediate is reacted with a piperidine derivative under suitable conditions to form the final product.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to ensure efficient and scalable synthesis.

Chemical Reactions Analysis

Types of Reactions

(5-Bromothiophen-3-yl)-[3-(triazol-1-yl)piperidin-1-yl]methanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound.

    Substitution: The bromine atom in the thiophene ring can be substituted with other groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like sodium hydride (NaH) or organolithium compounds can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the thiophene ring.

Scientific Research Applications

Chemistry

In chemistry, (5-Bromothiophen-3-yl)-[3-(triazol-1-yl)piperidin-1-yl]methanone is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound may be used as a probe to study the interactions between different biological molecules. Its ability to form stable complexes with proteins and other biomolecules makes it useful in various assays and experiments.

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific diseases.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as conductivity or fluorescence. Its versatility makes it a valuable component in the design of advanced materials.

Mechanism of Action

The mechanism of action of (5-Bromothiophen-3-yl)-[3-(triazol-1-yl)piperidin-1-yl]methanone involves its interaction with specific molecular targets. The compound can bind to proteins, enzymes, or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    (5-Chlorothiophen-3-yl)-[3-(triazol-1-yl)piperidin-1-yl]methanone: Similar structure but with a chlorine atom instead of bromine.

    (5-Fluorothiophen-3-yl)-[3-(triazol-1-yl)piperidin-1-yl]methanone: Similar structure but with a fluorine atom instead of bromine.

    (5-Iodothiophen-3-yl)-[3-(triazol-1-yl)piperidin-1-yl]methanone: Similar structure but with an iodine atom instead of bromine.

Uniqueness

The uniqueness of (5-Bromothiophen-3-yl)-[3-(triazol-1-yl)piperidin-1-yl]methanone lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the bromine atom can influence the compound’s reactivity and interactions with other molecules, making it a valuable tool in various research and industrial applications.

Properties

IUPAC Name

(5-bromothiophen-3-yl)-[3-(triazol-1-yl)piperidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13BrN4OS/c13-11-6-9(8-19-11)12(18)16-4-1-2-10(7-16)17-5-3-14-15-17/h3,5-6,8,10H,1-2,4,7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MIWAFSDXSRAYEB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C(=O)C2=CSC(=C2)Br)N3C=CN=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13BrN4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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